molecular formula C21H22BNO2 B12977183 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline

Cat. No.: B12977183
M. Wt: 331.2 g/mol
InChI Key: XLRASMKKOLXKNI-UHFFFAOYSA-N
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Description

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline is an organic compound that features a boronic ester group attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between an aryl halide and a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. Additionally, the isoquinoline moiety can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoquinoline is unique due to its combination of a boronic ester group and an isoquinoline moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .

Properties

Molecular Formula

C21H22BNO2

Molecular Weight

331.2 g/mol

IUPAC Name

3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]isoquinoline

InChI

InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-7-10-16(12-18)19-13-15-8-5-6-9-17(15)14-23-19/h5-14H,1-4H3

InChI Key

XLRASMKKOLXKNI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=CC=CC=C4C=N3

Origin of Product

United States

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